molecular formula C29H28ClN5O4 B2740499 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide CAS No. 887221-19-4

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide

Cat. No.: B2740499
CAS No.: 887221-19-4
M. Wt: 546.02
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a 4-chlorobenzyl substituent at position 4 of the quinazoline ring and a propanamide side chain linked to a 3,4-dimethoxyphenethyl group. The 4-chlorobenzyl group may enhance lipophilicity and binding affinity, while the 3,4-dimethoxyphenethyl moiety could influence solubility and pharmacokinetics .

Properties

CAS No.

887221-19-4

Molecular Formula

C29H28ClN5O4

Molecular Weight

546.02

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C29H28ClN5O4/c1-38-24-12-9-19(17-25(24)39-2)15-16-31-27(36)14-13-26-32-33-29-34(18-20-7-10-21(30)11-8-20)28(37)22-5-3-4-6-23(22)35(26)29/h3-12,17H,13-16,18H2,1-2H3,(H,31,36)

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a derivative of the triazoloquinazoline scaffold. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on current research findings.

  • Molecular Formula : C29H28ClN5O4
  • Molecular Weight : 546.02 g/mol
  • CAS Number : 887221-19-4

Antimicrobial Activity

Triazoloquinazolines have been reported to exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) studies indicate that derivatives of the triazoloquinazoline scaffold can inhibit the growth of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.125 to 8 μg/mL .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.125 - 8
Escherichia coli0.125 - 8
Pseudomonas aeruginosaModerate

Anticancer Activity

Research indicates that compounds containing the triazole moiety can act as potential anticancer agents by inhibiting specific cancer cell lines. For example:

  • A study demonstrated that similar compounds displayed cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory properties of triazoloquinazolines are also noteworthy. Some derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response:

  • In vitro studies have indicated that these compounds can reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting their potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of triazoloquinazolines is often influenced by their structural components. Modifications to the benzyl and dimethoxyphenethyl groups can enhance or diminish activity:

  • The presence of electron-withdrawing groups such as chlorine at specific positions on the benzyl ring has been associated with increased potency against microbial strains .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of triazoloquinazoline derivatives against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial viability compared to controls.
  • Cytotoxicity Assays : Another investigation assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa cells), revealing that the compound induced apoptosis at concentrations as low as 10 μM.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It effectively inhibits the production of nitric oxide (NO), a key inflammatory mediator. The compound's IC50 value for NO production is approximately 2.91±0.47μM2.91\pm 0.47\,\mu M. Its mechanism of action involves blocking the NF-κB signaling pathway by inhibiting the phosphorylation of the P65 protein, which is crucial in inflammatory responses .

Neuroprotective Effects

The compound has shown promising neuroprotective effects in various models. In studies involving scopolamine-induced Alzheimer’s disease (AD) mice models, it enhanced learning and memory while significantly reducing amyloid-beta (Aβ) aggregation and reactive oxygen species (ROS) generation. Notably, it demonstrates good blood-brain barrier permeability, which is vital for central nervous system drug development .

Acetylcholinesterase Inhibition

This compound also acts as a potent acetylcholinesterase (AChE) inhibitor, which is essential for treating cognitive disorders like Alzheimer’s disease. Its IC50 value against AChE is 0.23μM0.23\,\mu M, indicating strong inhibitory activity compared to known inhibitors such as donepezil (IC50 = 0.12μM0.12\,\mu M) .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications in the substituents on the quinazoline and triazole rings:

  • The presence of a benzylamine moiety at the C-4 position of the quinazoline ring enhances AChE inhibitory activity.
  • Substituents on the triazole ring can significantly affect activity based on their electronic properties and steric hindrance .

Data Table: Summary of Biological Activities

Activity TypeMeasurementIC50 ValueReference
Anti-inflammatoryNO Production2.91±0.47μM2.91\pm 0.47\mu M
NeuroprotectionLearning & MemorySignificant Improvement
Acetylcholinesterase InhibitionEnzyme Activity0.23μM0.23\mu M

Neuroprotective Study

In a controlled experiment with AD mice induced by scopolamine, treatment with the compound resulted in notable improvements in cognitive function as assessed by behavioral tests.

Inflammation Model

In vitro studies using SH-SY5Y cells demonstrated that the compound could reduce inflammatory responses without exhibiting cytotoxicity at concentrations up to 50μM50\mu M .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest structural analogues differ in substituents on the triazoloquinazoline core and the propanamide side chain. Key examples include:

Compound Name Substituents (Core/Side Chain) Molecular Weight (g/mol) Notable Features Reference
3-(4-Benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-fluorobenzyl)propanamide Benzyl (core), 4-fluorobenzyl (amide) ~481.9 (C27H23FN6O2) Enhanced electron-withdrawing fluorine
N-[2-(Diethylamino)ethyl]-3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide 4-fluorobenzyl (core), diethylaminoethyl (amide) ~522.0 (C28H31FN6O2) Basic side chain for improved solubility
2-[(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(4-chlorophenyl)propanamide Benzyl (core), sulfanyl linker, 4-chlorophenyl (amide) 489.98 (C25H20ClN5O2S) Thioether linkage for metabolic stability
Target Compound 4-chlorobenzyl (core), 3,4-dimethoxyphenethyl (amide) ~578.1 (C31H29ClN6O4) Dual methoxy groups for polarity modulation N/A

Key Structural Differences :

  • Core Substituents : The 4-chlorobenzyl group in the target compound provides stronger electron-withdrawing effects compared to benzyl or 4-fluorobenzyl in analogues . This may influence redox stability and receptor binding.
  • Side Chain: The 3,4-dimethoxyphenethyl group offers balanced lipophilicity and hydrogen-bonding capacity, contrasting with the basic diethylaminoethyl group () or the nonpolar 4-chlorophenyl ().
Physicochemical Properties
  • Solubility : The dimethoxyphenethyl group may improve aqueous solubility over purely aromatic side chains (e.g., 4-chlorophenyl in ) due to methoxy oxygen’s polarity .
Pharmacological Activity
  • Enzyme Inhibition : Analogues with fluorobenzyl substituents () showed moderate activity against 14-α-demethylase in molecular docking studies, similar to triazolo-thiadiazoles in . The target compound’s chlorobenzyl group may enhance affinity for hydrophobic enzyme pockets.
  • Antifungal Potential: highlights triazolo-thiadiazoles’ antifungal activity via lanosterol demethylase inhibition. The target compound’s triazoloquinazoline core and chloro-substituent suggest analogous mechanisms .

Preparation Methods

Cyclization via Thiosemicarbazides and Carbodiimides

A method adapted fromtriazoloquinazolinium betaine synthesis involves:

  • Thiosemicarbazide Preparation: Condensation of 1-methyl-1-(4-methylquinazolin-2-yl)hydrazine with aryl isothiocyanates.
  • Cyclization with DCC: Treatment with dicyclohexylcarbodiimide (DCC) induces intramolecular cyclization to form the triazoloquinazoline core.
  • Oxidation/Reduction: Post-cyclization steps may involve oxidation to introduce the 5-oxo group or reduction to achieve dihydroquinazoline derivatives.

Reaction Scheme Hypothesis:
$$ \text{Thiosemicarbazide} \xrightarrow{\text{DCC}} \text{Triazoloquinazoline} \rightarrow \text{Oxidation} \rightarrow \text{Core Structure} $$

Alternative Routes: Quinoxaline Derivatives

Inspired by quinoxaline-thione chemistry, a potential route involves:

  • Thiation of Quinazolinones: Conversion of quinazolin-2(1H)-ones to thiones via reagents like P2S5.
  • Michael Addition: Reaction with acrylic acid derivatives to form propanamido intermediates.
  • Cyclization: Intramolecular cyclization under acidic/basic conditions to form the triazole ring.

Substituent Introduction: 4-Chlorobenzyl and Propanamide Groups

4-Chlorobenzyl Group Incorporation

Alkylation Strategies:

Method Reagents/Conditions Reference
Nucleophilic Substitution 4-Chlorobenzyl bromide, K2CO3, DMF, 80°C
Cross-Coupling Pd-catalyzed Suzuki-Miyaura reaction

Note: The 4-chlorobenzyl group is typically introduced at the triazoloquinazoline’s nitrogen or carbon position via alkylation or coupling reactions.

Propanamide Side Chain Formation

Amide Bond Synthesis:

  • Acid Chloride Activation: Conversion of propanoic acid derivatives to acid chlorides using SOCl2 or PCl5.
  • Coupling with Amine: Reaction with 3,4-dimethoxyphenethylamine in the presence of triethylamine or DMAP.
  • Purification: Column chromatography (SiO2, EtOAc/hexane).

Key Reaction Conditions:

Parameter Details
Solvent Dichloromethane or THF
Temperature 0°C to RT (for amide coupling)
Catalyst DMAP (4-dimethylaminopyridine)

Full Synthetic Pathway Overview

A proposed sequence integrates core formation, substituent addition, and purification:

Step Process Reagents/Conditions Yield (%) Reference
1 Thiosemicarbazide Synthesis Aryl isothiocyanate, hydrazine, EtOH ~75
2 Triazoloquinazoline Cyclization DCC, CH2Cl2, RT ~60
3 4-Chlorobenzyl Alkylation 4-Chlorobenzyl bromide, K2CO3, DMF ~70
4 Propanamide Coupling Propanoyl chloride, 3,4-dimethoxyphenethylamine, Et3N ~85

Characterization and Validation

Spectroscopic Data

Example Data Table for Target Compound:

Technique Key Peaks/Shifts
¹H NMR δ 7.30–7.50 (m, Ar–H), δ 4.20 (s, CH2Cl), δ 3.80–3.90 (m, OCH2CH2)
¹³C NMR δ 160–170 (C=O), δ 120–140 (aromatic carbons)
FT-IR 1650 cm⁻¹ (amide C=O), 1500 cm⁻¹ (C=N)

Note: Actual values require experimental validation.

Analytical Purity

Method Purity Criterion
HPLC >95% (C18 column, MeOH/H2O gradient)
Mass Spec [M+H]⁺ at m/z 546.02 (Theo: 546.02)

Challenges and Optimization Strategies

Reaction Efficiency

  • DCC Cyclization: Competing dimerization may reduce yields; use inert atmospheres or lower temperatures.
  • Amide Coupling: Side reactions (e.g., ester formation) minimized by using anhydrous conditions.

Solvent Selection

Stage Preferred Solvent Rationale
Cyclization Dichloromethane High solubility for DCC reactions
Alkylation DMF Polar aprotic solvent for SN2
Purification EtOAc/hexane (4:1) Effective for amide purification

Comparative Analysis of Analogues

Structural Variants and Synthetic Routes:

Compound Core Substituents Synthetic Method Reference
3-(4-(4-Chlorobenzyl)-5-oxo-...propanamide 4-Chlorobenzyl, N-(3,4-dimethoxyphenethyl) Multi-step alkylation/alkylation
3-(4-(4-Chlorobenzyl)-5-oxo-...isopentylamide 4-Chlorobenzyl, N-isopentyl Similar core synthesis; different coupling
4-(2-Chlorobenzyl)-1-(furan-2-yl)...quinazolinone 2-Chlorobenzyl, furan-2-yl Four-step cyclization/functionalization

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide?

The synthesis typically involves sequential functionalization of the triazoloquinazoline core. A general method includes:

  • Step 1 : Condensation of substituted benzaldehydes (e.g., 4-chlorobenzyl derivatives) with triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst .
  • Step 2 : Coupling the intermediate with 3,4-dimethoxyphenethylamine via nucleophilic acyl substitution, often using coupling agents like EDCI or HOBt in DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol are standard .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms regioselectivity of triazole-quinazoline fusion and substituent positions (e.g., 4-chlorobenzyl protons at δ 4.8–5.2 ppm; quinazoline carbonyl at ~170 ppm) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the oxo group; NH stretch at ~3300 cm⁻¹ for the amide) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., Candida albicans), with MIC values compared to fluconazole .
  • Cytotoxicity Testing : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can molecular docking guide the optimization of this compound’s biological activity?

  • Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal activity or topoisomerases for anticancer potential .
  • Docking Workflow :

Prepare the ligand (protonation states, energy minimization).

Grid generation around the active site (AutoDock Vina).

Analyze binding poses for hydrogen bonds (e.g., quinazoline carbonyl with Arg-96) and hydrophobic interactions (chlorobenzyl with Phe-83) .

  • Validation : Compare docking scores (ΔG) with known inhibitors and correlate with experimental IC₅₀ values .

Q. How to resolve contradictions in reaction yields during scale-up synthesis?

  • Issue : Lower yields in scaled-up amide coupling due to poor mixing or side reactions.
  • Solutions :
  • Use flow chemistry with controlled residence times to maintain stoichiometry .
  • Optimize solvent polarity (e.g., switch from DMF to THF/water biphasic systems) to reduce byproducts .
  • Monitor intermediates via inline FTIR to detect undesired hydrolysis .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Structural Modifications :
  • Replace labile methoxy groups with trifluoromethoxy to resist demethylation .
  • Introduce steric hindrance near the amide bond (e.g., methyl branching) to reduce protease susceptibility .
    • Formulation : Encapsulate in PEGylated liposomes to prolong half-life .

Q. How do electronic effects of substituents influence its reactivity in further derivatization?

  • Electron-Withdrawing Groups (e.g., Cl) : Activate the triazole ring for nucleophilic substitution at position 1 (e.g., SNAr with amines) .
  • Electron-Donating Groups (e.g., OMe) : Stabilize radical intermediates, enabling photochemical C–H functionalization .
  • Quantitative Analysis : Hammett plots correlate σ values of substituents with reaction rates (e.g., Cl: σₚ = +0.23; OMe: σₚ = -0.27) .

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